REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([CH2:4][C:5]([CH3:6])([c:7]1[cH:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]1)[CH3:16])[CH2:17][CH3:18].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24]>>[CH2:1]([CH3:2])[N:3]([CH2:4][C:5]([CH3:6])([c:7]1[cH:8][cH:9][c:10]([NH2:13])[cH:11][cH:12]1)[CH3:16])[CH2:17][CH3:18]
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Name
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CCN(CC)CC(C)(C)c1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC(C)(C)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCN(CC)CC(C)(C)c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |